molecular formula C27H26N4O7 B159795 [(2R,3R,4S,5R)-2-(hydroxymethyl)-5-(6-methoxypurin-9-yl)-4-(2-phenylacetyl)oxyoxolan-3-yl] 2-phenylacetate CAS No. 137057-67-1

[(2R,3R,4S,5R)-2-(hydroxymethyl)-5-(6-methoxypurin-9-yl)-4-(2-phenylacetyl)oxyoxolan-3-yl] 2-phenylacetate

Cat. No. B159795
M. Wt: 518.5 g/mol
InChI Key: LISQDPTUXMWQJC-ISQSTOEMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(2R,3R,4S,5R)-2-(hydroxymethyl)-5-(6-methoxypurin-9-yl)-4-(2-phenylacetyl)oxyoxolan-3-yl] 2-phenylacetate is a chemical compound that has been extensively studied in the field of medicinal chemistry. It is a nucleoside analog that has been shown to exhibit antiviral, antitumor, and immunomodulatory properties.

Mechanism Of Action

The mechanism of action of [(2R,3R,4S,5R)-2-(hydroxymethyl)-5-(6-methoxypurin-9-yl)-4-(2-phenylacetyl)oxyoxolan-3-yl] 2-phenylacetate involves its incorporation into the DNA or RNA of the virus or cancer cell. This results in the inhibition of viral or cancer cell replication. In addition, it has been shown to enhance the immune response by increasing the production of cytokines and chemokines.

Biochemical And Physiological Effects

[(2R,3R,4S,5R)-2-(hydroxymethyl)-5-(6-methoxypurin-9-yl)-4-(2-phenylacetyl)oxyoxolan-3-yl] 2-phenylacetate has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes involved in viral replication, including reverse transcriptase and protease. In addition, it has been shown to induce apoptosis in cancer cells. Furthermore, it has been shown to enhance the immune response by increasing the production of cytokines and chemokines.

Advantages And Limitations For Lab Experiments

[(2R,3R,4S,5R)-2-(hydroxymethyl)-5-(6-methoxypurin-9-yl)-4-(2-phenylacetyl)oxyoxolan-3-yl] 2-phenylacetate has several advantages and limitations for lab experiments. One advantage is its broad-spectrum antiviral activity, which makes it a useful tool for studying the replication of several viruses. Another advantage is its ability to inhibit the growth of several cancer cell lines, which makes it a useful tool for studying the mechanisms of cancer cell growth and apoptosis. One limitation is its potential toxicity, which requires careful handling and monitoring in lab experiments.

Future Directions

There are several future directions for the study of [(2R,3R,4S,5R)-2-(hydroxymethyl)-5-(6-methoxypurin-9-yl)-4-(2-phenylacetyl)oxyoxolan-3-yl] 2-phenylacetate. One direction is the development of more efficient and cost-effective synthesis methods. Another direction is the optimization of its antiviral and antitumor properties for use in clinical settings. Furthermore, the study of its immunomodulatory properties may lead to the development of new treatments for autoimmune diseases.

Synthesis Methods

The synthesis of [(2R,3R,4S,5R)-2-(hydroxymethyl)-5-(6-methoxypurin-9-yl)-4-(2-phenylacetyl)oxyoxolan-3-yl] 2-phenylacetate involves several steps. The first step involves the protection of the hydroxyl group on the 5-position of the nucleoside. This is followed by the acylation of the 2-position with phenylacetic acid. The protected hydroxyl group is then deprotected, followed by the acylation of the 4-position with phenylacetic acid. The final step involves the deprotection of the 5-position hydroxyl group, resulting in [(2R,3R,4S,5R)-2-(hydroxymethyl)-5-(6-methoxypurin-9-yl)-4-(2-phenylacetyl)oxyoxolan-3-yl] 2-phenylacetate.

Scientific Research Applications

[(2R,3R,4S,5R)-2-(hydroxymethyl)-5-(6-methoxypurin-9-yl)-4-(2-phenylacetyl)oxyoxolan-3-yl] 2-phenylacetate has been extensively studied for its antiviral properties. It has been shown to inhibit the replication of several viruses, including HIV, hepatitis B and C, and herpes simplex virus. In addition, it has been studied for its antitumor properties, as it has been shown to inhibit the growth of several cancer cell lines. Furthermore, it has been studied for its immunomodulatory properties, as it has been shown to enhance the immune response to several pathogens.

properties

CAS RN

137057-67-1

Product Name

[(2R,3R,4S,5R)-2-(hydroxymethyl)-5-(6-methoxypurin-9-yl)-4-(2-phenylacetyl)oxyoxolan-3-yl] 2-phenylacetate

Molecular Formula

C27H26N4O7

Molecular Weight

518.5 g/mol

IUPAC Name

[(2R,3R,4S,5R)-2-(hydroxymethyl)-5-(6-methoxypurin-9-yl)-4-(2-phenylacetyl)oxyoxolan-3-yl] 2-phenylacetate

InChI

InChI=1S/C27H26N4O7/c1-35-26-22-25(28-15-29-26)31(16-30-22)27-24(38-21(34)13-18-10-6-3-7-11-18)23(19(14-32)36-27)37-20(33)12-17-8-4-2-5-9-17/h2-11,15-16,19,23-24,27,32H,12-14H2,1H3/t19-,23-,24+,27-/m1/s1

InChI Key

LISQDPTUXMWQJC-ISQSTOEMSA-N

Isomeric SMILES

COC1=NC=NC2=C1N=CN2[C@H]3[C@H]([C@@H]([C@H](O3)CO)OC(=O)CC4=CC=CC=C4)OC(=O)CC5=CC=CC=C5

SMILES

COC1=NC=NC2=C1N=CN2C3C(C(C(O3)CO)OC(=O)CC4=CC=CC=C4)OC(=O)CC5=CC=CC=C5

Canonical SMILES

COC1=NC=NC2=C1N=CN2C3C(C(C(O3)CO)OC(=O)CC4=CC=CC=C4)OC(=O)CC5=CC=CC=C5

Origin of Product

United States

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